molecular formula C18H16BrN3O2 B10882130 N-(2-bromophenyl)-2-cyano-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide

N-(2-bromophenyl)-2-cyano-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide

Cat. No.: B10882130
M. Wt: 386.2 g/mol
InChI Key: UKWIBPYCXZZHDU-ACCUITESSA-N
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Description

N~1~-(2-BROMOPHENYL)-2-CYANO-3-[5-(1-PYRROLIDINYL)-2-FURYL]ACRYLAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a cyano group, and a pyrrolidinyl-furyl moiety, making it a versatile molecule for chemical reactions and research.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-(5-pyrrolidin-1-ylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C18H16BrN3O2/c19-15-5-1-2-6-16(15)21-18(23)13(12-20)11-14-7-8-17(24-14)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10H2,(H,21,23)/b13-11+

InChI Key

UKWIBPYCXZZHDU-ACCUITESSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Br

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-BROMOPHENYL)-2-CYANO-3-[5-(1-PYRROLIDINYL)-2-FURYL]ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with acrylonitrile in the presence of a base to form the intermediate.

    Cyclization: The intermediate is then subjected to cyclization with furfural in the presence of an acid catalyst to form the pyrrolidinyl-furyl moiety.

    Final Coupling: The final step involves coupling the intermediate with acryloyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-BROMOPHENYL)-2-CYANO-3-[5-(1-PYRROLIDINYL)-2-FURYL]ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~-(2-BROMOPHENYL)-2-CYANO-3-[5-(1-PYRROLIDINYL)-2-FURYL]ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-BROMOPHENYL)-2-CYANO-3-[5-(1-PYRROLIDINYL)-2-FURYL]ACRYLAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-BROMOPHENYL)-2-CYANO-3-[5-(1-PYRROLIDINYL)-2-FURYL]ACRYLAMIDE: can be compared with other acrylamide derivatives, such as:

Uniqueness

The presence of the bromophenyl group in N1-(2-BROMOPHENYL)-2-CYANO-3-[5-(1-PYRROLIDINYL)-2-FURYL]ACRYLAMIDE imparts unique reactivity and properties compared to its chloro- and fluoro- counterparts. This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom’s reactivity is advantageous.

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